molecular formula C11H7Br2NO3 B13699580 Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate

Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate

Cat. No.: B13699580
M. Wt: 360.99 g/mol
InChI Key: IWAFKEIDIDIIPM-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dibromobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3,5-Dibromophenyl)isoxazole-3-carboxylate is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other isoxazole derivatives that may have different substituents .

Properties

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

IUPAC Name

methyl 5-(3,5-dibromophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7Br2NO3/c1-16-11(15)9-5-10(17-14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3

InChI Key

IWAFKEIDIDIIPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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